molecular formula C21H20F2N4O2 B13956532 2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide

2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide

Cat. No.: B13956532
M. Wt: 398.4 g/mol
InChI Key: OQQUYBAFJJOYDP-UHFFFAOYSA-N
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Description

2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a difluorophenyl group, a piperidinyl group, and a quinazolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid and the appropriate halogenated quinazolinone intermediate.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the difluorophenyl ring.

Scientific Research Applications

2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound can influence various cellular pathways, such as apoptosis, cell proliferation, and differentiation, through its interactions with key molecular targets.

Comparison with Similar Compounds

2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and biological activities.

    2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)butyramide: The presence of a butyramide group introduces additional carbon atoms, potentially altering its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20F2N4O2

Molecular Weight

398.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-ylquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H20F2N4O2/c22-16-9-8-14(12-17(16)23)13-19(28)25-27-20(29)15-6-2-3-7-18(15)24-21(27)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,28)

InChI Key

OQQUYBAFJJOYDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC(=C(C=C4)F)F

Origin of Product

United States

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